molecular formula C15H14O B14121524 2-(1-(4-Methylphenyl)vinyl)phenol

2-(1-(4-Methylphenyl)vinyl)phenol

Cat. No.: B14121524
M. Wt: 210.27 g/mol
InChI Key: KZJWOWYGBDJDCB-UHFFFAOYSA-N
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Description

2-(1-(4-Methylphenyl)vinyl)phenol ( 110598-51-1) is a styrene-derived phenolic compound offered for investigative purposes. Compounds with vinylphenol structures are of significant research interest across multiple fields. For instance, similar compounds like 2-methoxy-4-vinylphenol are studied as biobased monomers for creating thermoplastics and thermoset polymers , and for their antimicrobial and antioxidant potential in food preservation research . Other vinylphenol analogs have also been investigated as quorum-sensing inhibitors that suppress virulence factors in pathogens like Pseudomonas aeruginosa . Researchers value these compounds for their synthetic utility and potential bioactivity. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

2-[1-(4-methylphenyl)ethenyl]phenol

InChI

InChI=1S/C15H14O/c1-11-7-9-13(10-8-11)12(2)14-5-3-4-6-15(14)16/h3-10,16H,2H2,1H3

InChI Key

KZJWOWYGBDJDCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C)C2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies for 2 1 4 Methylphenyl Vinyl Phenol and Its Precursors

Retrosynthetic Analysis of 2-(1-(4-Methylphenyl)vinyl)phenol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.indeanfrancispress.com For this compound, the primary disconnection points are the carbon-carbon double bond and the bond between the phenolic ring and the vinyl group.

A key retrosynthetic disconnection involves breaking the vinyl group's double bond, suggesting a Wittig-type reaction. This would lead to a phosphonium (B103445) ylide derived from a (4-methylbenzyl)triphenylphosphonium salt and a salicylaldehyde (B1680747) derivative. Alternatively, a Horner-Wadsworth-Emmons reaction could be envisioned, utilizing a phosphonate (B1237965) ester.

Another significant disconnection can be made at the C-C single bond connecting the phenyl ring and the vinyl group. This suggests a cross-coupling reaction, such as a Suzuki, Heck, or Stille coupling, as a potential synthetic strategy. mdpi.com For instance, a Heck reaction could involve the coupling of a vinylphenol with a 4-methylphenyl halide. mdpi.com

The choice of disconnection and corresponding synthetic strategy often depends on the availability and reactivity of the starting materials, as well as the desired efficiency and selectivity of the synthesis. ias.ac.in

Catalytic Pathways in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to complex molecules. mdpi.comnih.gov The synthesis of vinylphenols and their derivatives can be achieved through various catalytic methods.

Transition Metal-Mediated Approaches

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org Several transition metal-catalyzed reactions can be applied to the synthesis of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Mizoroki-Heck, Suzuki, and Stille couplings are prominent methods for forming the key C-C bond. mdpi.comresearchgate.net For example, a Heck reaction could couple 2-vinylphenol with a 4-methylphenyl halide (or triflate) in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net Similarly, a Suzuki coupling could involve the reaction of a boronic acid derivative of one of the aromatic rings with a halide or triflate of the other. mdpi.com These reactions often exhibit high functional group tolerance and can be performed under relatively mild conditions. mdpi.combeilstein-journals.org

Olefin Metathesis: While less common for this specific target, olefin metathesis, catalyzed by ruthenium or molybdenum complexes, could potentially be used to form the vinyl linkage. nih.gov This would require precursors with terminal alkenes.

The choice of ligand, catalyst, and reaction conditions is critical for achieving high yields and selectivity in these transition metal-catalyzed transformations. beilstein-journals.org

Organocatalytic and Biocatalytic Strategies

In recent years, organocatalysis and biocatalysis have emerged as sustainable and efficient alternatives to metal-based catalysis. mdpi.comgoogle.com

Organocatalysis: Organocatalysts, which are small organic molecules, can promote a variety of transformations. For the synthesis of vinylphenols, Knoevenagel-Doebner condensations catalyzed by amines like piperidine (B6355638) or pyridine (B92270) can be employed. researchgate.net This reaction typically involves the condensation of a substituted benzaldehyde (B42025) with an active methylene (B1212753) compound like malonic acid, followed by decarboxylation. researchgate.net While this is a common route to cinnamic acids and subsequently vinylphenols, controlling the reaction to favor the desired vinylphenol product can be challenging. researchgate.netsci-hub.se

Biocatalysis: Enzymes offer high selectivity and operate under mild, environmentally friendly conditions. google.com Phenolic acid decarboxylases (PADs) can catalyze the decarboxylation of hydroxycinnamic acids to the corresponding vinylphenols. researchgate.netgoogle.comresearchgate.net For instance, ferulic acid can be converted to 4-vinylguaiacol. nih.govmdpi.com A potential biocatalytic route to this compound could involve the enzymatic decarboxylation of a corresponding substituted cinnamic acid precursor. google.com This approach aligns well with green chemistry principles. rsc.org

Non-Catalytic Synthetic Routes to this compound

While catalytic methods are often preferred for their efficiency, several non-catalytic routes can also be considered for the synthesis of vinylphenols.

One of the most established methods is the Wittig reaction . This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide. In the context of this compound synthesis, this could involve the reaction of salicylaldehyde with the ylide generated from (4-methylbenzyl)triphenylphosphonium bromide. researchgate.net

Another classical approach is the dehydrogenation of the corresponding ethylphenol . For example, 4-vinylphenol (B1222589) can be produced by the dehydrogenation of 4-ethylphenol (B45693) over an iron oxide catalyst at high temperatures. wikipedia.org A similar strategy could be applied to a precursor of this compound.

Decarboxylation of substituted cinnamic acids at elevated temperatures, sometimes in the presence of a catalyst or a high-boiling solvent, is another non-catalytic method. researchgate.netchemicalbook.com The precursor cinnamic acid can be synthesized via the Perkin or Knoevenagel-Doebner condensation. researchgate.net

Stereoselective and Regioselective Synthesis of this compound and Analogues

Achieving stereoselectivity and regioselectivity is a critical aspect of modern organic synthesis, ensuring the formation of a specific isomer of the target molecule.

Stereoselective Synthesis: The vinyl group in this compound can exist as E/Z isomers if the substituents on the double bond are different. Many synthetic methods, such as the Wittig reaction and certain cross-coupling reactions, can be tuned to favor the formation of one stereoisomer over the other. For instance, the use of stabilized ylides in the Wittig reaction typically leads to the E-isomer, while non-stabilized ylides favor the Z-isomer. Silver-catalyzed sulfonylation of styrenes has been shown to produce (E)-vinyl sulfones with high stereoselectivity. rsc.org

Regioselective Synthesis: Regioselectivity refers to the preferential formation of one constitutional isomer over another. In the synthesis of this compound, regioselectivity is crucial in directing the vinyl group to the ortho position of the phenol (B47542). The choice of starting materials and reaction conditions in cross-coupling reactions can control the regioselectivity. rsc.org For example, using a starting material where the halogen or boronic acid group is at the desired position will direct the coupling to that specific site. In electrophilic substitution reactions on the phenolic ring, the directing effects of the hydroxyl group and any other substituents will determine the position of incoming groups.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be made more environmentally friendly by incorporating these principles.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Reactions like addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as biomass, can significantly reduce the environmental impact of a synthesis. nih.govrsc.org For example, vanillin, which can be derived from lignin, is a precursor to 4-vinylguaiacol. nih.govmdpi.com Exploring routes from similar bio-based phenols to this compound would be a green approach.

Catalysis: The use of catalysts, particularly biocatalysts and organocatalysts, is a cornerstone of green chemistry as they can reduce energy consumption and waste generation. rsc.org

Safer Solvents and Auxiliaries: Whenever possible, the use of hazardous solvents should be avoided or replaced with greener alternatives like water, supercritical fluids, or ionic liquids.

By considering these principles, the synthesis of this compound can be designed to be more sustainable and environmentally benign. rsc.org

Solvent-Free and Aqueous Methodologies

In recent years, the development of solvent-free and aqueous synthetic methodologies has been a significant focus in green chemistry to reduce the environmental impact of chemical processes.

Solvent-Free Wittig Reaction: The Wittig reaction, which involves the reaction of a phosphorus ylide with a ketone or aldehyde, is a powerful tool for alkene synthesis. libretexts.orgyoutube.com For the synthesis of this compound, this would involve the reaction of 2-hydroxyacetophenone (B1195853) with a phosphonium ylide derived from a 4-methylbenzyl halide. Traditionally carried out in organic solvents like dichloromethane (B109758) or dimethylformamide, recent studies have demonstrated the feasibility of performing Wittig reactions under solvent-free conditions. kccollege.ac.inlibretexts.org These solvent-free approaches often involve the mechanical grinding of the reactants (a phosphonium salt, a base, and the carbonyl compound) at room temperature. libretexts.org The use of a solid base, such as potassium phosphate, can facilitate the reaction without the need for a solvent. kccollege.ac.inlibretexts.org This approach not only minimizes volatile organic compound (VOC) emissions but can also lead to shorter reaction times and simpler work-up procedures.

Aqueous Grignard-type Reactions: The Grignard reaction provides another viable route, where 4-methylphenylmagnesium bromide would react with 2-hydroxyacetophenone to form a tertiary alcohol intermediate. Subsequent acid-catalyzed dehydration would then yield the desired this compound. youtube.com Grignard reagents are notoriously sensitive to water, making fully aqueous reactions challenging. youtube.com However, methodologies using biphasic systems or performing the reaction in the presence of a minimal amount of an organic co-solvent with water are being explored to make these reactions more environmentally friendly. prepchem.com For instance, the use of a biphasic system with 1,4-dioxane (B91453) and water has been shown to be effective for some palladium-catalyzed reactions involving organometallic reagents. prepchem.com While not a purely aqueous Grignard reaction, it represents a step towards reducing the reliance on large volumes of anhydrous organic solvents.

Biocatalytic Routes: An emerging and inherently green approach for the synthesis of vinylphenols involves biocatalysis. For example, a three-stage one-pot reaction using a sequence of enzymes (tyrosine phenol-lyase, tyrosine-ammonia-lyase, and phenolic acid decarboxylase) has been described for the production of p-vinylphenols from phenol and pyruvic acid in an aqueous buffer. google.com While this specific cascade has been demonstrated for p-vinylphenols, the principles of enzymatic synthesis in aqueous media offer a promising future direction for the synthesis of a broader range of vinylphenol derivatives, including this compound, from bio-based precursors.

Atom Economy and Reaction Efficiency

The efficiency of a synthetic route can be evaluated by several metrics, with atom economy and reaction yield being two of the most critical from a green chemistry perspective. kccollege.ac.inlibretexts.org

Atom Economy: Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product. scranton.eduprimescholars.com Addition reactions, for example, have a 100% atom economy as all reactant atoms are part of the final product. libretexts.org

The Wittig reaction , while a powerful synthetic tool, generally suffers from poor atom economy. researchgate.net This is due to the formation of a stoichiometric amount of triphenylphosphine (B44618) oxide as a byproduct. researchgate.net The molecular weight of this byproduct is significant, meaning a large portion of the reactant mass is not incorporated into the target alkene.

To illustrate, consider the synthesis of a simple alkene like methylene-cyclohexane from cyclohexanone (B45756) and methyltriphenylphosphonium (B96628) bromide. The reaction generates triphenylphosphine oxide as a byproduct. The molecular weight of the phosphine (B1218219) oxide waste (278 g/mol ) is nearly three times that of the desired alkene product (96 g/mol ). researchgate.net This results in a low atom economy, often below 30%.

Reaction Efficiency: Reaction efficiency takes into account not only the atom economy but also the reaction yield, selectivity, and the ease of separation and purification of the product. A reaction with high atom economy but a low yield may not be considered efficient in practice.

The efficiency of both the Wittig and Grignard routes can be influenced by several factors. For the solvent-free Wittig reaction , the efficiency can be affected by the choice of base and the mixing/grinding technique. High yields have been reported for some solvent-free Wittig reactions, making them attractive despite the poor atom economy. libretexts.org

For the Grignard reaction , efficiency is highly dependent on the reaction conditions, particularly the exclusion of moisture which can quench the Grignard reagent and reduce the yield. youtube.com The subsequent dehydration step must also be carefully controlled to avoid side reactions.

The following interactive data tables provide a comparative overview of the potential synthetic methodologies for this compound, based on analogous reactions reported in the literature.

Interactive Data Table: Synthetic Precursors for this compound

Precursor 1 Precursor 2 Potential Synthetic Route Key Considerations
2-Hydroxyacetophenone4-Methylbenzyltriphenylphosphonium halideWittig ReactionRequires a strong base; formation of triphenylphosphine oxide byproduct.
2-Hydroxyacetophenone4-Methylphenylmagnesium bromideGrignard Reaction & DehydrationRequires anhydrous conditions for Grignard step; acid-catalyzed dehydration.
2-Iodophenol1-(4-Methylphenyl)ethene (4-methylstyrene)Heck CouplingPalladium-catalyzed; requires a base. nih.govwikipedia.org
2-Hydroxyphenylboronic acid1-Bromo-1-(4-methylphenyl)etheneSuzuki CouplingPalladium-catalyzed; requires a base. libretexts.orgorganic-chemistry.org

Interactive Data Table: Comparison of Synthetic Methodologies

Methodology Typical Solvents Solvent-Free/Aqueous Potential Atom Economy General Reaction Efficiency
Wittig ReactionDichloromethane, THF, DMSOHigh (solid-state grinding)LowModerate to High Yield, but poor atom economy.
Grignard Reaction & DehydrationDiethyl ether, THFLow (moisture sensitive)Moderate to HighGood yields under optimal anhydrous conditions.
Heck CouplingDMF, AcetonitrilePossible with specific catalysts/conditionsModerateGood yields, but requires expensive catalyst and ligands.
Suzuki CouplingToluene, Dioxane, Water (biphasic)High (aqueous conditions are common)ModerateGenerally high yields and good functional group tolerance.

Mechanistic Elucidation of Reactions Involving 2 1 4 Methylphenyl Vinyl Phenol

Detailed Reaction Pathways for the Formation of 2-(1-(4-Methylphenyl)vinyl)phenol

The synthesis of vinylphenols can be achieved through various established methods, and these can be adapted to propose plausible formation pathways for this compound. Key strategies include the Wittig reaction, Knoevenagel condensation followed by decarboxylation, and dehydration of corresponding secondary alcohols.

One potential pathway involves a Wittig reaction , a widely used method for forming alkenes. This would likely involve the reaction of a suitably protected 2-hydroxyacetophenone (B1195853) with a phosphonium (B103445) ylide derived from 4-methylbenzyl bromide. The protecting group on the phenolic hydroxyl would be crucial to prevent interference with the ylide.

Another viable route is the Knoevenagel condensation . This would entail the condensation of 2-hydroxybenzaldehyde with (4-methylphenyl)acetic acid. The resulting intermediate, a substituted cinnamic acid, would then undergo decarboxylation to yield the final product. The decarboxylation step can often be facilitated by catalysts or specific reaction conditions researchgate.net. Efficient synthetic routes for 4-vinylphenols have been reported using piperidine-catalyzed Knoevenagel-Doebner reactions from 4-hydroxybenzaldehydes and malonic acid researchgate.net.

A third approach could be the dehydration of the corresponding tertiary alcohol , 2-(1-(4-methylphenyl)-1-hydroxyethyl)phenol. This alcohol precursor could be synthesized via a Grignard reaction between a protected 2-hydroxyacetophenone and a 4-methylphenylmagnesium halide. Subsequent acid-catalyzed dehydration would lead to the formation of the vinyl group.

Mechanistic Studies of Derivatization Reactions of this compound

The structure of this compound allows for derivatization at two primary sites: the phenolic hydroxyl group and the vinyl group.

Reactions at the Phenolic Hydroxyl Group: The hydroxyl group can undergo a variety of classical derivatization reactions typical for phenols nih.gov. These include:

Etherification: Reaction with alkyl halides in the presence of a base to form ethers. The mechanism proceeds via the formation of a more nucleophilic phenoxide ion.

Esterification: Acylation with acid chlorides or anhydrides to form esters. This can be catalyzed by a base.

Silylation: Reaction with silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) to form silyl (B83357) ethers. This reaction proceeds via an SN2 substitution mechanism where the active hydrogen of the hydroxyl group is replaced by the t-butyldimethylsilyl (TBDMS) group researchgate.net.

A study on a related compound, 2-methoxy-4-vinylphenol (B128420) (MVP), demonstrated its functionalization to prepare various derivatives. For instance, an aliphatic modification was achieved through reaction with methyl bromoacetate (B1195939), and an aromatic modification was accomplished by reacting with benzyl (B1604629) bromide mdpi.com. These examples suggest that similar derivatizations would be feasible for this compound.

Reactions at the Vinyl Group: The vinyl group is susceptible to electrophilic addition and polymerization reactions.

Hydrogenation: Catalytic hydrogenation would reduce the vinyl group to an ethyl group.

Halogenation: Addition of halogens (e.g., Br2) across the double bond would result in a dihaloalkane derivative.

Polymerization: The vinyl group can undergo free-radical or ionic polymerization to form poly(vinylphenol) derivatives. The polymerization of functionalized MVP has been shown to proceed via solution and emulsion polymerization techniques mdpi.com.

Kinetic and Thermodynamic Investigations of this compound Reactivity

Kinetic studies on the polymerization of MVP derivatives have shown that the rate of polymerization can be influenced by the nature of the substituent on the phenolic oxygen. For example, the polymerization of 1-(benzyloxy)-2-methoxy-4-vinylbenzene (MVP-Bz) exhibited a lower conversion rate compared to other derivatives, which was attributed to the steric hindrance from the bulky benzyl group mdpi.com. This suggests that the kinetics of reactions involving this compound would similarly be affected by steric and electronic factors of its substituents.

Thermodynamic properties, such as the glass transition temperature (Tg), are important for understanding the behavior of polymers derived from vinylphenols. Blends of poly(4-vinylphenol) (PVPh) with other polymers have been studied to understand their miscibility and phase behavior. For instance, blends of PVPh with poly(vinyl methyl ketone) (PVMK) were found to be completely miscible, exhibiting a single Tg across all compositions mdpi.com.

Table 1: Glass Transition Temperatures (Tg) of Poly(4-vinylphenol)/Poly(vinyl methyl ketone) Blends

Weight % of PVPhTg (°C)
025
2045
4070
6098
80128
100155

Data sourced from a study on PVPh/PVMK blends mdpi.com.

This data indicates that the thermodynamic properties of polymers derived from this compound would likely be influenced by intermolecular interactions, such as hydrogen bonding, with other molecules or polymer chains.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms inherently involves the study of transient species like intermediates and transition states. For reactions involving this compound, several types of intermediates can be postulated based on the reaction type.

Phenoxide Ion: In base-catalyzed reactions at the hydroxyl group, the deprotonation of the phenol (B47542) leads to the formation of a resonance-stabilized phenoxide ion. This intermediate is a potent nucleophile and is central to etherification and certain esterification reactions.

Carbocation Intermediates: In acid-catalyzed reactions at the vinyl group, such as electrophilic addition, the protonation of the double bond would lead to the formation of a carbocation intermediate. The stability of this carbocation would be influenced by the electron-donating or -withdrawing nature of the substituted phenol ring.

Radical Intermediates: During free-radical polymerization of the vinyl group, the reaction proceeds through radical intermediates. An initiator generates a radical, which then adds to the vinyl group, creating a new radical that propagates the polymer chain.

Transition States: The transition states for these reactions would involve the partial formation and breaking of bonds. For instance, in the SN2 derivatization of the hydroxyl group, the transition state would involve a pentacoordinate silicon atom in the case of silylation researchgate.net. Computational chemistry methods are often employed to model these high-energy transition states to understand the reaction kinetics and regioselectivity.

Advanced Spectroscopic and Diffraction Characterization of 2 1 4 Methylphenyl Vinyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of chemical analysis, providing unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unravel the complete bonding framework of 2-(1-(4-Methylphenyl)vinyl)phenol, a suite of two-dimensional (2D) NMR experiments would be indispensable.

Correlation Spectroscopy (COSY): This technique would be employed to identify proton-proton (¹H-¹H) coupling networks within the molecule. For instance, it would reveal the correlations between the vinyl protons and the protons on the phenolic and tolyl aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments would establish the direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This would allow for the unambiguous assignment of each carbon atom in the structure.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC would be crucial in connecting the different fragments of the molecule, for example, by showing correlations between the vinyl protons and the quaternary carbons of the aromatic rings, and the methyl protons of the tolyl group to the carbons of its own ring and the vinyl group.

Despite the utility of these techniques, specific COSY, HMQC, or HMBC data for this compound are not available in the reviewed literature.

Solid-State NMR Studies

Solid-State NMR (ssNMR) provides valuable information about the structure, conformation, and dynamics of molecules in the solid phase. For this compound, ssNMR could reveal details about its crystalline packing, the presence of different polymorphs, and intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group. However, no solid-state NMR studies for this compound have been reported.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the vinyl C-H stretching would also be in this region. The C=C stretching of the vinyl group and the aromatic rings would be observed in the 1500-1650 cm⁻¹ region. The C-O stretching of the phenol (B47542) would likely appear in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C vinyl and aromatic ring stretching vibrations would be expected to show strong Raman signals.

A comprehensive search did not yield any published IR or Raman spectra for this compound.

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound and, consequently, its elemental composition. For this compound, with a molecular formula of C₁₅H₁₄O, HRMS would provide an exact mass measurement. This experimental value would then be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence. No high-resolution mass spectrometry data for this compound are currently available in the public domain.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction

If suitable single crystals of this compound could be grown, single-crystal X-ray diffraction analysis would provide a definitive three-dimensional model of the molecule. This would include precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions like hydrogen bonds and π-π stacking, which govern the supramolecular architecture. At present, there are no published single-crystal X-ray diffraction studies for this compound.

Powder X-ray Diffraction and Crystalline Polymorphism

Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing the crystalline structure of solid materials. It provides insights into the atomic and molecular arrangement within a crystal lattice. For a compound like this compound, PXRD would be instrumental in identifying its crystalline phases and investigating the phenomenon of polymorphism.

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability.

A hypothetical PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattered intensity at various angles. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase. The presence of sharp peaks in the pattern would confirm the crystalline nature of the sample.

In the absence of experimental data for this compound, the table below illustrates a hypothetical representation of PXRD data for a crystalline organic compound.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4285
15.25.82100
20.84.2760
25.13.5475
30.52.9340
This table is for illustrative purposes only and does not represent experimental data for this compound.

The investigation of crystalline polymorphism in this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing each batch by PXRD. If different diffraction patterns are obtained, it would indicate the existence of multiple polymorphs.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, is a powerful tool for probing the electronic structure of molecules. These techniques provide information about the electronic transitions between different energy levels within a molecule upon absorption and emission of light. For this compound, with its conjugated system of aromatic rings and a vinyl group, these methods would reveal key aspects of its photophysical properties.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of photons promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* transitions within its conjugated π-electron system. Phenol itself typically exhibits two absorption bands in the UV region. nih.gov The extended conjugation in this compound, involving the phenol ring, the vinyl bridge, and the 4-methylphenyl group, would likely result in a bathochromic (red) shift of these absorption bands to longer wavelengths compared to simple phenols.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited electronic state to the ground state. Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to be fluorescent, it must efficiently emit a photon from its lowest excited singlet state (S1). The fluorescence spectrum is typically a mirror image of the absorption spectrum and is observed at longer wavelengths (lower energy) due to energy loss in the excited state before emission, a phenomenon known as the Stokes shift.

The fluorescence properties of this compound would be sensitive to its molecular environment, such as the polarity of the solvent. The presence of the hydroxyl group on the phenol ring could also lead to interesting photophysical phenomena, such as excited-state proton transfer in certain solvents.

The following table provides a hypothetical summary of the electronic spectroscopic properties of this compound in a common solvent like ethanol.

Spectroscopic ParameterHypothetical Value
Absorption Maximum (λabs)~280-320 nm
Molar Absorptivity (ε)>10,000 M-1cm-1
Emission Maximum (λem)~350-400 nm
Stokes Shift~70-80 nm
This table is for illustrative purposes only and does not represent experimental data for this compound.

Computational and Theoretical Investigations of 2 1 4 Methylphenyl Vinyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-(1-(4-Methylphenyl)vinyl)phenol, DFT studies would be invaluable.

Researchers would typically start by optimizing the geometry of the molecule to find its most stable three-dimensional structure. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be tested to ensure the reliability of the results.

Once the optimized geometry is obtained, a wealth of information can be extracted. Key parameters would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface. This allows for the identification of electron-rich regions (likely sites for electrophilic attack, such as the phenolic oxygen and the vinyl group) and electron-poor regions (potential sites for nucleophilic attack).

A hypothetical data table for such a study might look like this:

Computational ParameterPredicted Value (Arbitrary Units)
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment2.5 Debye
Ionization Potential6.2 eV
Electron Affinity0.9 eV

Ab Initio and Semi-Empirical Methods

While DFT is widely used, other methods also play a role.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameters. While computationally more expensive than DFT, they can offer higher accuracy, especially for properties like electron correlation energies. They could be used to benchmark the results obtained from DFT calculations for key structural or energetic features.

Semi-Empirical Methods: Methods like AM1 or PM7 are much faster than DFT or ab initio methods because they use parameters derived from experimental data. While less accurate, they are useful for preliminary calculations on very large systems or for providing initial geometries for higher-level optimizations.

Conformational Analysis and Potential Energy Surfaces of this compound

The presence of single bonds in this compound allows for rotation of the phenyl, tolyl, and hydroxyl groups relative to the central vinyl core. This conformational flexibility is critical to its properties.

A conformational analysis would be performed by systematically rotating these bonds and calculating the energy at each step. This generates a Potential Energy Surface (PES) , which maps the energy of the molecule as a function of its geometry. The key findings from a PES scan would be:

Global Minimum: The lowest energy conformation, representing the most stable structure of the molecule.

Local Minima: Other stable, but higher-energy, conformations (conformational isomers).

Transition States: The energy maxima on the paths between minima, which represent the energy barriers to conformational change.

Understanding the relative energies of different conformers and the barriers between them is crucial for interpreting experimental data and understanding how the molecule might interact with its environment.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations describe a static picture of a single molecule, Molecular Dynamics (MD) simulations provide insight into its behavior over time. In an MD simulation, the molecule's atoms are treated as classical particles moving according to Newton's laws of motion, with forces calculated from a force field.

For this compound, an MD simulation could be used to study:

Solvation Effects: By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects its conformation and dynamics. The formation of hydrogen bonds between the phenolic hydroxyl group and water molecules would be of particular interest.

Aggregate Behavior: Simulating multiple molecules of this compound together would reveal how they interact with each other. This could predict whether the molecules tend to stack (pi-pi stacking between the aromatic rings) or form hydrogen-bonded networks, which would influence its bulk properties like melting point and solubility.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For instance, one could model the polymerization of this compound or its reaction with an oxidizing agent.

This would involve:

Identifying Reactants, Products, and Intermediates: Proposing a plausible reaction pathway.

Locating Transition States (TS): For each step in the proposed mechanism, the high-energy transition state structure would be located using specialized algorithms.

Calculating Activation Energies: The energy difference between the reactants and the transition state for each step determines the rate of that step.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation would be performed to confirm that the located transition state correctly connects the reactants and products of that step.

By mapping out the entire energy profile of a reaction, chemists can understand which pathways are favorable and how the reaction might be controlled or optimized.

Prediction of Spectroscopic Parameters via Computational Methods

A significant application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm the identity and structure of a synthesized compound.

NMR Spectroscopy: By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), one can predict the chemical shifts in an NMR spectrum. This is a powerful method for structure elucidation.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated. These correspond to the peaks in an IR or Raman spectrum. For this compound, characteristic peaks would be predicted for the O-H stretch of the phenol (B47542), C=C stretching of the vinyl group and aromatic rings, and C-H stretching and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to its absorption of UV-visible light. This would provide the predicted λ_max values, which are related to the molecule's conjugated pi-system.

A hypothetical table of predicted vibrational frequencies might be:

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3650
Aromatic C-H Stretch3100-3000
Vinyl C=C Stretch1640
Aromatic C=C Stretch1600-1450
C-O Stretch1250

Derivatization and Functionalization Strategies for 2 1 4 Methylphenyl Vinyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The presence of two phenyl rings in 2-(1-(4-Methylphenyl)vinyl)phenol, one activated by a hydroxyl group and the other by a methyl group, makes them susceptible to electrophilic aromatic substitution (EAS) reactions. These reactions allow for the introduction of various substituents onto the aromatic rings, thereby modifying the electronic and steric properties of the molecule. Key EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

The hydroxyl group on the phenolic ring is a strong activating group and an ortho-, para-director. Similarly, the methyl group on the other phenyl ring is also an activating, ortho-, para-directing group. The regioselectivity of these reactions will be influenced by the steric hindrance posed by the bulky vinyl group and the interplay of the electronic effects of the existing substituents.

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagentsPotential Products
NitrationHNO₃, H₂SO₄Nitro-substituted derivatives
BrominationBr₂, FeBr₃Bromo-substituted derivatives
SulfonationFuming H₂SO₄Sulfonic acid derivatives
Friedel-Crafts AcylationAcyl chloride, AlCl₃Acyl-substituted derivatives

Reactions at the Vinyl Moiety: Addition and Cycloaddition Reactions

The vinyl group in this compound is a site of high reactivity, amenable to a variety of addition and cycloaddition reactions. These reactions are crucial for modifying the backbone of the molecule and introducing new functionalities.

Addition Reactions: The double bond can readily undergo addition reactions with various reagents. For instance, hydrogenation can saturate the vinyl group to an ethyl linkage. Halogenation can introduce two halogen atoms across the double bond. Hydrohalogenation, following Markovnikov's or anti-Markovnikov's rule depending on the conditions, can also be achieved.

Cycloaddition Reactions: The vinyl group can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes to form new cyclic structures. These reactions are powerful tools for constructing complex molecular architectures.

Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key site for functionalization. Its acidic proton can be easily deprotonated to form a phenoxide, which is a potent nucleophile.

Etherification: The phenoxide can react with alkyl halides or other electrophiles to form ethers. For instance, reaction with benzyl (B1604629) bromide can yield a benzyloxy derivative. mdpi.com

Esterification: The hydroxyl group can be esterified by reacting with acyl chlorides or anhydrides to form corresponding esters. For example, reaction with methyl bromoacetate (B1195939) can produce an acetate (B1210297) derivative. mdpi.com These modifications can alter the solubility, reactivity, and biological activity of the parent compound.

Synthesis of Heterocyclic Compounds Incorporating the this compound Scaffold

The strategic placement of the phenolic hydroxyl group and the vinyl moiety allows for intramolecular cyclization reactions to form various heterocyclic compounds. For instance, under acidic conditions, the hydroxyl group could potentially attack the vinyl group in an intramolecular fashion to form a substituted furan (B31954) or pyran ring system. The synthesis of such heterocyclic derivatives can lead to compounds with interesting photophysical or biological properties.

Polymerization Reactions of this compound as a Monomer

Analogous to other vinylphenols like 4-vinylphenol (B1222589) (p-hydroxystyrene), this compound can potentially serve as a monomer for polymerization. wikipedia.orgwikipedia.org The vinyl group can undergo polymerization through various mechanisms, including free radical, cationic, and anionic polymerization, to produce polymers with the phenolic moiety as a repeating unit.

The properties of the resulting polymer, such as its thermal stability and solubility, can be tuned by controlling the polymerization conditions and by copolymerizing it with other monomers. google.comgoogle.com For instance, the presence of the phenolic hydroxyl group can enhance the polymer's ability to form hydrogen bonds, influencing its miscibility with other polymers. researchgate.netmdpi.com The polymerization can be carried out in solution using various solvents like toluene, acetone, or methanol. google.comgoogle.com

Table 2: Potential Polymerization Methods

Polymerization MethodInitiator/CatalystPotential Polymer Properties
Free Radical PolymerizationAIBNLinear or cross-linked polymers
Cationic PolymerizationAcid catalystsPotentially controlled molecular weight
Anionic PolymerizationStrong basesWell-defined polymer architectures

Advanced Applications of 2 1 4 Methylphenyl Vinyl Phenol and Its Derivatives

Application in Material Science

Polymer Chemistry and Advanced Polymer Architectures

There is no information available on the use of 2-(1-(4-Methylphenyl)vinyl)phenol as a monomer for polymerization or its incorporation into advanced polymer architectures.

Organic Electronics and Optoelectronic Materials (e.g., OLEDs, OFETs)

No studies have been found that investigate the application of this compound or its derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other optoelectronic materials.

Fluorescent Probes and Sensors

The potential of this compound as a fluorescent probe or sensor has not been reported in the existing scientific literature.

Role in Supramolecular Chemistry

Host-Guest Interactions

There is no documented research on the involvement of this compound or its derivatives in host-guest interactions.

Self-Assembly Processes

The ability of this compound to participate in self-assembly processes has not been a subject of any published research.

Ligand Design for Catalysis

The design of ligands is a cornerstone of modern catalytic chemistry, enabling control over the activity, selectivity, and stability of metal catalysts. The structure of this compound, featuring a phenolic hydroxyl group and a vinyl moiety, offers multiple points for modification and coordination to a metal center, making it an intriguing scaffold for ligand development.

Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in the pharmaceutical and fine chemical industries. The development of chiral ligands is central to this field. Derivatives of this compound could be envisioned as precursors to novel chiral ligands.

By introducing chiral auxiliaries or through asymmetric synthesis, the core structure of this compound can be rendered chiral. For instance, asymmetric hydrogenation of the vinyl group could introduce a stereocenter. Furthermore, the phenolic hydroxyl group provides a handle for the introduction of various chiral entities through etherification or esterification reactions. These modified chiral derivatives could then coordinate to transition metals, creating catalysts for a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the tolyl group would likely play a significant role in influencing the enantioselectivity of such catalytic systems.

Ligands for Transition Metal Catalysis

The phenolic hydroxyl group and the vinyl double bond in this compound and its derivatives are excellent functionalities for coordination to transition metals. The hydroxyl group can act as a classic anionic oxygen donor, while the vinyl group can participate in π-coordination. This dual-coordination capability could be exploited in the design of bidentate or polydentate ligands, which often lead to more stable and selective catalysts.

Derivatives of this compound could be employed in various transition metal-catalyzed reactions, including:

Cross-coupling reactions: The ligand could stabilize palladium or nickel catalysts used in fundamental reactions like Suzuki, Heck, and Sonogashira couplings. The electronic properties of the ligand, influenced by the substituents on the phenyl and tolyl rings, could be tuned to optimize catalytic activity.

Polymerization: The vinyl group itself could be a monomer for polymerization, or the molecule could act as a ligand for metal-catalyzed olefin polymerization. For instance, late transition metal complexes with such ligands are known to catalyze the polymerization and copolymerization of ethylene and other olefins.

Oxidation and Reduction Reactions: The ligand could support metal centers in various oxidation states, making them suitable for a range of redox catalysis.

The modular nature of the this compound scaffold would allow for the systematic variation of steric and electronic properties to fine-tune the performance of the resulting transition metal catalysts.

Future Research Directions and Unaddressed Challenges in 2 1 4 Methylphenyl Vinyl Phenol Research

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For a molecule like 2-(1-(4-Methylphenyl)vinyl)phenol, future research should prioritize the exploration of sustainable synthetic strategies. Current methods for creating similar vinylphenols often rely on multi-step processes that may involve harsh reagents or produce significant waste.

Future research could focus on biocatalytic methods, which utilize enzymes to carry out specific chemical transformations. For instance, a biocatalytic approach could involve a three-stage one-pot reaction starting from an optionally substituted phenol (B47542) and pyruvic acid. google.com This process would leverage enzymes like tyrosine phenol-lyase (TPL), tyrosine-ammonia-lyase (TAL) or phenyl-ammonia-lyase (PAL), and phenolic acid decarboxylase (PAD) to produce the desired vinylphenol with high specificity and under mild conditions. google.com The removal of CO2 from the reaction system would be crucial to shift the equilibrium towards the final product. google.com The biotransformation of lignin, the most abundant renewable aromatic resource, into 4-vinylphenol (B1222589) derivatives also presents a promising and atom-economic route for biosynthesis. rsc.org

Another avenue for sustainable synthesis involves catalyst-free thermal decarboxylation of corresponding hydroxycinnamic acids. This method has been shown to be efficient for producing various 4-vinylphenols in moderate to excellent yields without polymerization issues. researchgate.net Green metrics calculations should be employed to quantify the sustainability of these new synthetic approaches. mdpi.com

Development of Advanced Analytical Techniques for In Situ Monitoring

To optimize synthetic pathways and understand reaction kinetics, the development of advanced analytical techniques for real-time, in situ monitoring is essential. Traditional analytical methods often involve quenching the reaction and analyzing samples, which can be time-consuming and may not provide a true representation of the reaction as it occurs.

Future research should aim to implement and refine techniques such as in situ Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy. These methods can provide real-time information on the concentration of reactants, intermediates, and products, allowing for precise control over reaction parameters. For instance, FTIR has been used to study hydrogen bonding and miscibility in polymer blends containing poly(4-vinylphenol). researchgate.netmdpi.com

Furthermore, advanced chromatographic techniques coupled with mass spectrometry (GC-MS) can be used to identify and quantify the major compounds in complex mixtures, as demonstrated in the analysis of red cabbage extracts which identified 2-Methoxy-4-vinylphenol (B128420). nih.gov For monitoring polymerizations, techniques like size exclusion chromatography (SEC) are crucial for determining molecular weight distributions. mdpi.com The use of a Delsa™Nano C Particle Analyzer with a Zeta Cell Assembly can be employed to determine the electrophoretic mobility and zeta potential of particles in solution, which is valuable for understanding the behavior of polymers in multilayered systems. acs.org

Investigation of Previously Unexplored Reactivity Patterns

The vinylphenol moiety in this compound suggests a range of potential chemical transformations that remain to be explored. The presence of a reactive vinyl group and a phenolic hydroxyl group opens up possibilities for various addition, substitution, and polymerization reactions.

Future research should investigate the reactivity of the vinyl group in reactions such as olefin metathesis, which has been successfully used to synthesize bisphenols from vinyl phenols. researchgate.net The phenolic hydroxyl group can be functionalized to create a variety of derivatives with different properties. For example, the functionalization of 2-methoxy-4-vinylphenol has led to the synthesis of new biobased monomers for radical polymerization. mdpi.com

The potential for polymerization is a particularly interesting area. Vinylphenol polymers are useful materials with numerous applications. google.com Research into the radical polymerization of this compound, potentially with other monomers to form copolymers, could lead to new materials with tailored properties. google.com The study of how different substituents on the phenyl ring affect the reactivity of the vinyl group and the properties of the resulting polymers would be a valuable contribution.

Computational Prediction of Novel Applications and Material Properties

Computational chemistry offers powerful tools for predicting the properties and potential applications of new molecules, saving significant time and resources in the laboratory. For this compound, computational studies can provide insights into its electronic structure, reactivity, and potential as a building block for functional materials.

Future research should employ quantum chemical calculations to determine the molecule's optimized geometry, electronic properties, and spectroscopic signatures. These calculations can help to understand its reactivity and guide the design of new reactions. Molecular docking studies could be used to predict the biological activity of the compound and its derivatives, as has been done to assess the antimicrobial efficacy of compounds like 2-Methoxy-4-vinylphenol. nih.gov

For material science applications, computational models can be used to predict the properties of polymers derived from this compound. This could include predicting their thermal stability, mechanical properties, and miscibility with other polymers. researchgate.netmdpi.com Such predictions can help to identify promising candidates for applications in areas like electronics, coatings, and biomedical devices.

Integration with Emerging Fields of Chemical Research

The unique structure of this compound makes it a candidate for integration into various emerging fields of chemical research. Its potential as a monomer for bio-based polymers aligns with the growing demand for sustainable materials. mdpi.commdpi.com

Future research could explore the use of this compound in the development of advanced materials for applications such as proton exchange membranes in fuel cells, an area where poly(4-vinylphenol) derivatives have shown promise. acs.org The potential for creating well-defined multilayer systems through techniques like layer-by-layer assembly could also be investigated. acs.org

Furthermore, the bioactive potential of vinylphenols suggests that this compound and its derivatives could have applications in the food and pharmaceutical industries. nih.gov For example, 4-vinylphenol has been shown to induce apoptosis and inhibit tumor growth. medchemexpress.com Research into the biological activities of this specific compound could uncover new therapeutic agents or food preservatives. The integration of this compound into the development of bio-based materials could contribute to a more sustainable chemical industry. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.